![molecular formula C18H19N5O3S B2820473 N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223963-29-8](/img/structure/B2820473.png)
N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also features a thiazolo[4,5-d]pyrimidin-6(7H)-one moiety, which is a type of heterocyclic compound .
Scientific Research Applications
Synthetic Methods and Heterocyclic Compound Development
Research on related compounds involves the synthesis of novel heterocyclic compounds with potential therapeutic applications. For example, compounds derived from visnaginone and khellinone have been synthesized for their anti-inflammatory and analgesic properties, utilizing heterocyclic scaffolds similar to the one mentioned in the query (Abu‐Hashem et al., 2020). These synthetic methodologies can provide insights into how related compounds could be synthesized and modified for enhanced biological activity.
Anticancer and Antimicrobial Applications
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their anticancer and antimicrobial activities. For instance, N-benzyl-substituted acetamide derivatives, including thiazole and pyrimidine rings, have shown promise as Src kinase inhibitors and possess anticancer activities (Fallah-Tafti et al., 2011). Such research underscores the potential for compounds with similar structural features to be developed as novel anticancer agents.
Anticonvulsant Properties
Research into benzothiazole derivatives has also highlighted their potential as anticonvulsant agents. Compounds with structures incorporating benzothiazole, acetamide, and morpholine groups have been synthesized and evaluated for their anticonvulsant activities, indicating the therapeutic potential of such structures in neurological disorders (Amir et al., 2011).
Drug Design and Pharmacological Studies
The design and synthesis of compounds with specific heterocyclic frameworks, such as thiazolo[3,2-a]pyrimidinones, have been investigated for various pharmacological activities. These studies involve exploring the structure-activity relationships to enhance metabolic stability, reduce toxicity, and improve therapeutic efficacy (Stec et al., 2011). Such research is crucial for the development of new drugs with optimized properties.
properties
IUPAC Name |
N-benzyl-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c24-14(19-10-13-4-2-1-3-5-13)11-23-12-20-16-15(17(23)25)27-18(21-16)22-6-8-26-9-7-22/h1-5,12H,6-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMRAYWXHGLYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.